(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine
Overview
Description
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine is an organic compound that features both an amine group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine typically involves the reaction of 3-bromobenzyl chloride with 5-aminopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The amine group in this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving amine and bromophenyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine involves its interaction with molecular targets through its amine and bromophenyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(5-Aminopentyl)phenylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
(5-Aminopentyl)[(4-bromophenyl)methyl]methylamine: Similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.
(5-Aminopentyl)[(3-chlorophenyl)methyl]methylamine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine is unique due to the presence of both an amine group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions and interactions
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-methylpentane-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPARFKWXNEKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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